molecular formula C39H71NO13 B601437 Clarithromycin EP Impurity P CAS No. 123967-58-8

Clarithromycin EP Impurity P

Cat. No. B601437
M. Wt: 761.98
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Clarithromycin EP Impurity P, with CAS No: 123967-58-8, is an impurity standard of Clarithromycin . Clarithromycin is an antibiotic belonging to the macrolide class, commonly used to treat various bacterial infections . It works by inhibiting protein synthesis in bacteria, thereby preventing their growth and replication .


Synthesis Analysis

A scalable process for the preparation of substantially pure clarithromycin 9-(E)-oxime, with less than 1.2% of the (Z)-isomer, has been demonstrated . The process does not involve a separate time-consuming purification by a crystallization operation to purge the undesired (Z)-oxime isomer .


Molecular Structure Analysis

The molecular structure of Clarithromycin EP Impurity P includes a lactone ring, a nitrogen-containing macrolactam ring, and a hydroxylated sugar moiety . The compound has a molecular weight of 748.98 g/mol and a molecular formula of C38H69NO13 .


Chemical Reactions Analysis

Clarithromycin 9-(E)-oxime is the key raw material for the synthesis of the 9a-lactam macrolide . The pure clarithromycin 9-(E)-oxime obtained was subjected to the Beckmann rearrangement, thereby converting it into the pure 9a-lactam scaffold .


Physical And Chemical Properties Analysis

Clarithromycin EP Impurity P is a highly pure and stable compound that is characterized by its white to off-white crystalline powder form and its high solubility in water .

Scientific Research Applications

Impurity Profiling

  • High-Performance Liquid Chromatography (HPLC) : Clarithromycin is chromatographed on a YMCC18 column using acetonitrile and KH2PO4, allowing for the identification and estimation of manufacturing and degradation impurities, including Clarithromycin EP Impurity P (Morgan et al., 1990).

Stability Analysis

  • Impact of Ionizing Radiation : Research indicates that ionizing radiation affects the stability of clarithromycin, thereby impacting the impurity profiles. The analysis shows clarithromycin's stability at various radiation levels, and how impurity levels change post-irradiation (Salem et al., 2017).

Antibiotic Resistance Studies

  • Clarithromycin-Resistant Helicobacter pylori : Studies show the prevalence of clarithromycin-resistant strains of H. pylori, which is critical in understanding the effectiveness of antibiotics and the role of impurities like Clarithromycin EP Impurity P in treatment failure (Agudo et al., 2010).

Pharmacokinetics and Drug Interactions

  • Drug-Drug Interactions : The research on clarithromycin's interactions with other drugs provides insights into its metabolic pathways and the possible effects of impurities on these interactions. This includes the study of its role as an inhibitor of cytochrome P450 (CYP) 3A4 (Moj et al., 2016).

Ecological Impact

  • Effects on Aquatic Ecosystems : Research has explored the ecological risks posed by clarithromycin, including its impurities, in aquatic ecosystems. This includes the study of transcriptomics and metabolomics in Raphidocelis subcapitata exposed to clarithromycin (Peng et al., 2020).

Wastewater Treatment

  • Influence on Waste Activated Sludge Fermentation : Clarithromycin affects volatile fatty acid production during waste activated sludge fermentation. This study highlights how impurities in clarithromycin, including EP Impurity P, can influence waste treatment processes (Huang et al., 2019).

Safety And Hazards

Clarithromycin EP Impurity P is a hazardous compound . It is critical in the pharmaceutical industry as it helps in ensuring the quality and safety of Clarithromycin drug substances and products .

Future Directions

The usage of Clarithromycin EP Impurity P is critical in the pharmaceutical industry as it helps in ensuring the quality and safety of Clarithromycin drug substances and products . The compound is used as a standard reference material for the development and validation of analytical methods that are used to detect and quantify impurities in Clarithromycin products . It also helps in identifying any degradation products that may arise during the manufacturing process or storage of Clarithromycin products .

properties

CAS RN

123967-58-8

Product Name

Clarithromycin EP Impurity P

Molecular Formula

C39H71NO13

Molecular Weight

761.98

Appearance

White Solid

melting_point

>215°C (dec.)

Purity

> 95%

quantity

Milligrams-Grams

synonyms

4'',6-Di-O-methylerythromycin;  Oxacyclotetradecane, Erythromycin deriv.;  4'-O-Methylclarithromycin

Origin of Product

United States

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